1-(4-Iodobenzoyl)-4-methylpiperazine
Overview
Description
1-(4-Iodobenzoyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 4-iodobenzoyl group and a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-iodobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, has been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it may influence the prostaglandin synthesis pathway . This could have downstream effects on inflammatory responses and pain perception.
Pharmacokinetics
The piperazine ring may enhance solubility and absorption, while the iodobenzoyl group could influence distribution and metabolism .
Result of Action
If it does indeed target prostaglandin g/h synthase 1, it could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses and pain perception .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Iodobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Iodobenzoyl chloride+4-Methylpiperazine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Iodobenzoyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be employed in the synthesis of polymers and other advanced materials.
Comparison with Similar Compounds
- 4-Iodobenzoyl chloride
- 4-Iodobenzoic acid
- 4-Iodobenzoyl-AMP
- 4-Iodobenzoyl-CoA
Comparison: 1-(4-Iodobenzoyl)-4-methylpiperazine is unique due to the presence of both the piperazine ring and the 4-iodobenzoyl group. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the piperazine ring can enhance the compound’s solubility and bioavailability, making it more suitable for pharmaceutical applications.
Properties
IUPAC Name |
(4-iodophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMFZVHBKNMGJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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